molecular formula C9H8O4 B3330695 2-Hydroxy-5-methoxyisophthalaldehyde CAS No. 73289-61-9

2-Hydroxy-5-methoxyisophthalaldehyde

Cat. No.: B3330695
CAS No.: 73289-61-9
M. Wt: 180.16 g/mol
InChI Key: OVNKSOTVZGNSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxyisophthalaldehyde is an organic compound with the molecular formula C₉H₈O₄ It is a derivative of isophthalaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methoxyisophthalaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with formaldehyde under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at room temperature for a few hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxyisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-methoxyisophthalaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxyisophthalaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The presence of hydroxyl and methoxy groups allows it to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methoxyisophthalaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-2-6(4-10)9(12)7(3-8)5-11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNKSOTVZGNSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-methoxyisophthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.